molecular formula C14H16F2O4 B11720952 Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate CAS No. 2006277-16-1

Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate

Cat. No.: B11720952
CAS No.: 2006277-16-1
M. Wt: 286.27 g/mol
InChI Key: NSAKBZUXLLTHNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate (CAS: 1436389-36-4) is a fluorinated ester derivative characterized by a phenyl ring substituted with a 2-ethoxy-2-oxoethyl group and a difluoroacetate moiety. Its molecular formula is C₁₃H₁₄F₂O₄, with a molecular weight of 284.25 g/mol.

Properties

CAS No.

2006277-16-1

Molecular Formula

C14H16F2O4

Molecular Weight

286.27 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate

InChI

InChI=1S/C14H16F2O4/c1-3-19-12(17)9-10-5-7-11(8-6-10)14(15,16)13(18)20-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

NSAKBZUXLLTHNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(C(=O)OCC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2,2-difluoroacetate with 4-(2-ethoxy-2-oxoethyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and oxo compounds.

Scientific Research Applications

Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS: 135334-14-4):
    • Molecular formula: C₁₀H₉ClF₂O₂ ; molecular weight: 234.63 g/mol .
    • The chlorine atom at the meta position enhances electrophilic substitution reactivity compared to the ethoxy-oxoethyl group. This compound is a colorless liquid with a boiling point of ~148–150°C .
  • Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate (CAS: N/A):
    • Molecular formula: C₁₀H₈Cl₂F₂O₂ ; molecular weight: 269.07 g/mol .
    • The two chlorine atoms increase lipophilicity and may improve membrane permeability in biological systems. However, steric hindrance reduces solubility in polar solvents .
Heterocyclic Derivatives
  • Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS: 2490404-03-8): Incorporates a thiazole ring, introducing nitrogen and sulfur atoms.
Electron-Withdrawing Group Derivatives
  • Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate (CAS: 1249974-01-3): The cyano group (-CN) strongly withdraws electrons, increasing the compound’s acidity and reactivity in nucleophilic substitutions. This derivative is often used as an intermediate in agrochemical synthesis .

Physicochemical Properties

Property Target Compound 3-Chlorophenyl Analog Thiazol Derivative
Molecular Weight (g/mol) 284.25 234.63 276.1
Boiling Point (°C) Not reported 148–150 Not reported
Solubility Moderate in EtOAc Low in water, high in DCM Low in polar solvents
Stability Hydrolysis-sensitive Stable under acidic conditions Thermal degradation above 200°C

Key Differences and Implications

Electronic Effects :

  • The ethoxy-oxoethyl group in the target compound provides moderate electron withdrawal , balancing reactivity and stability. In contrast, halogens (Cl, Br) increase electrophilicity but reduce solubility .

Solubility :

  • The target compound’s ethoxy groups improve solubility in organic solvents like ethyl acetate, whereas thiazole derivatives exhibit poor aqueous solubility due to aromatic stacking .

Bioactivity :

  • Heterocyclic analogs (e.g., thiazole) show enhanced enzyme inhibition due to nitrogen’s hydrogen-bonding capacity, while the target compound’s ester groups may facilitate prodrug design .

Biological Activity

Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate (CAS Number: 2006277-16-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroacetate and ethoxy groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C14H16F2O4C_{14}H_{16}F_2O_4, with a molecular weight of 286.27 g/mol. Its structure includes a phenyl ring substituted with an ethoxy and difluoroacetate moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still being explored, but preliminary studies suggest potential mechanisms of action related to apoptosis modulation and enzyme inhibition.

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of related compounds revealed that derivatives with ethoxy and difluoromethyl groups can effectively inhibit antiapoptotic proteins such as Bcl-2. These proteins are critical in cancer cell survival, and their inhibition can lead to increased apoptosis in cancer cells. This compound may share similar mechanisms due to its structural similarities with effective Bcl-2 antagonists .

The mechanism by which ethyl difluoroacetates exert their biological effects often involves interaction with cellular signaling pathways. For instance, studies have shown that the introduction of difluoromethyl groups enhances lipophilicity and binding selectivity to target proteins, potentially improving the efficacy of the compound in cellular environments .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylateAnticancerInhibition of Bcl-2 proteins
Ethyl 3-(difluoromethyl)-1-methylimidazolium bromideAntimicrobialDisruption of bacterial membranes
Ethyl 4-(trifluoromethyl)phenyl acetateAnti-inflammatoryInhibition of COX enzymes

Pharmacokinetics and ADME Properties

Fluorinated compounds often exhibit enhanced absorption, distribution, metabolism, and excretion (ADME) properties due to their unique electronic characteristics. The difluoroacetate group in this compound is expected to improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate, and what purification methods are recommended?

  • Methodological Answer : The compound is typically synthesized via multi-step esterification and fluorination. A common approach involves reacting 4-(2-ethoxy-2-oxoethyl)phenylacetic acid with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitoring reaction progress with TLC and confirming purity via HPLC (>98%) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • <sup>1</sup>H/ <sup>19</sup>F NMR : Look for doublets in the <sup>19</sup>F NMR (δ -110 to -120 ppm) confirming the difluoroacetate group. In <sup>1</sup>H NMR, the ethyl ester protons appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm).
  • IR Spectroscopy : Strong C=O stretches (~1740 cm<sup>-1</sup>) for ester groups and C-F stretches (~1150 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak [M+H]<sup>+</sup> matching the theoretical mass (C14H15F2O4, ~294.09 g/mol) .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight, amber vials at -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester and difluoroacetate groups. Regularly assess stability via HPLC to detect degradation products (e.g., free carboxylic acids) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low fluorination efficiency?

  • Methodological Answer : Low fluorination yields often stem from moisture interference. Strategies include:
  • Using rigorously dried solvents (e.g., molecular sieves for THF).
  • Employing alternative fluorinating agents like XtalFluor-E, which tolerates trace moisture better.
  • Monitoring reaction temperature (0–5°C) to suppress side reactions. Post-fluorination, optimize column chromatography conditions (e.g., gradient elution) to isolate the product from unreacted precursors .

Q. How should contradictory <sup>13</sup>C NMR data (e.g., unexpected splitting of ester carbonyl peaks) be resolved?

  • Methodological Answer : Splitting may arise from rotameric equilibria or residual catalyst metals. Solutions include:
  • Raising the NMR acquisition temperature (e.g., 40°C) to average rotamers.
  • Chelating metal impurities with EDTA washing during purification.
  • Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What mechanistic insights explain the reactivity of the difluoroacetate group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoroacetate group enhances electrophilicity at the adjacent carbonyl carbon. Investigate via:
  • Kinetic studies under varying nucleophile concentrations (e.g., amines, thiols).
  • Computational modeling (e.g., Mulliken charge analysis) to map electron density distribution.
  • Trapping intermediates with <sup>18</sup>O-labeled water to track hydrolysis pathways .

Q. What strategies mitigate toxicity risks during in vitro biological studies of this compound?

  • Methodological Answer :
  • Use lower initial concentrations (µM range) in cytotoxicity assays (e.g., MTT or LDH release).
  • Include scavengers (e.g., glutathione) in cell culture media to counteract reactive metabolites.
  • Conduct metabolite profiling via LC-MS to identify and quantify degradation products .

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